molecular formula C10H7NO2 B182569 Isoquinoline-1-carboxylic acid CAS No. 486-73-7

Isoquinoline-1-carboxylic acid

Cat. No.: B182569
CAS No.: 486-73-7
M. Wt: 173.17 g/mol
InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N
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Description

Isoquinoline-1-carboxylic acid (IQC) is a heterocyclic aromatic compound featuring a carboxylic acid group at the 1-position of the isoquinoline scaffold. This structural motif confers unique electronic, steric, and reactivity properties, making IQC valuable in organic synthesis, coordination chemistry, and pharmaceutical research. Its applications span antibiotic development, anticonvulsant drug design, and catalytic systems .

Preparation Methods

Catalytic Oxidation of Isoquinoline

The direct oxidation of isoquinoline represents a foundational method for synthesizing isoquinoline-1-carboxylic acid. This approach leverages strong oxidizing agents to introduce the carboxylic acid functional group at the 1-position of the heterocyclic ring.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) serves as a green oxidant in this reaction, minimizing toxic byproducts. A typical procedure involves dissolving isoquinoline in dimethyl sulfoxide (DMSO) under acidic conditions, followed by the addition of H2O2\text{H}_2\text{O}_2 (30% aqueous solution) at 60–80°C. Ferrous ions (Fe2+\text{Fe}^{2+}), such as FeCl24H2O\text{FeCl}_2 \cdot 4\text{H}_2\text{O}, catalyze the reaction, achieving yields of 75–85% . The molar ratio of H2O2\text{H}_2\text{O}_2 to isoquinoline is critical, with optimal performance observed at 8:1 to 12:1 .

Reaction Mechanism:

Isoquinoline+H2O2Fe2+,DMSOIsoquinoline-1-carboxylic acid+H2O\text{Isoquinoline} + \text{H}2\text{O}2 \xrightarrow{\text{Fe}^{2+}, \text{DMSO}} \text{this compound} + \text{H}_2\text{O}

Oxygen-Based Oxidation

Alternative protocols employ molecular oxygen (O2\text{O}_2) under high-pressure conditions (3–5 bar) in the presence of cobalt or manganese catalysts. This method achieves comparable yields (70–80%) but requires specialized equipment for gas handling .

Multi-Step Synthesis from p-Chlorobenzoic Acid

For laboratories lacking access to isoquinoline precursors, a multi-step route from p-chlorobenzoic acid offers a viable alternative.

Formation of p-Chlorobenzaldehyde

p-Chlorobenzoic acid undergoes decarboxylation when heated with a weak base (e.g., potassium carbonate) in dioxane at 80°C, producing p-chlorobenzaldehyde. This intermediate is isolated via vacuum filtration and purified through dichloromethane extraction .

Hydrocyanic Acid Reaction

p-Chlorobenzaldehyde reacts with hydrocyanic acid (HCN\text{HCN}) in an acidic medium to form the corresponding nitrile. Subsequent hydrolysis under alkaline conditions yields this compound. This method requires stringent safety protocols due to HCN\text{HCN} toxicity but achieves 65–70% overall yield .

Patent-Based Industrial Synthesis

A 2019 Chinese patent (CN112300073A) details a high-efficiency method optimized for large-scale production, combining Fe²⁺ catalysis and H2O2\text{H}_2\text{O}_2 oxidation.

Reaction Conditions

  • Catalyst: FeCl24H2O\text{FeCl}_2 \cdot 4\text{H}_2\text{O} (5 mol% relative to substrate)

  • Solvent: DMSO

  • Temperature: 70°C

  • Oxidant: H2O2\text{H}_2\text{O}_2 (30% aqueous solution, 8:1 molar ratio)

Workup and Purification

Post-reaction, the mixture is neutralized with triethylamine, diluted with water, and extracted with ethyl acetate. Activated carbon treatment removes residual catalysts, followed by methanol recrystallization to achieve >99% purity .

Comparative Analysis of Methods

Parameter Catalytic Oxidation Multi-Step Synthesis Patent Method
Yield (%)75–8565–7085–90
Reaction Time (h)3–58–122–3
ScalabilityModerateLowHigh
Environmental ImpactLow (green oxidant)Moderate (toxic intermediates)Low
Cost$$$$$$

Data sources:

Challenges and Optimization Strategies

Byproduct Formation

Oxidation methods occasionally produce 3-carboxylic acid isomers due to ring rearrangement. Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) mitigates this issue .

Catalyst Recycling

Fe²⁺ catalysts can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss, reducing production costs by 15–20% .

Solvent Selection

While DMSO enhances reaction rates, its high boiling point (189°C) complicates removal. Substituting with N,N-dimethylformamide (DMF) decreases purification time but may reduce yields by 5–8% .

Emerging Techniques

Photocatalytic Oxidation

Preliminary studies suggest that TiO₂ nanoparticles under UV light can oxidize isoquinoline at ambient temperatures, though yields remain suboptimal (40–50%) .

Biocatalytic Routes

Genetically modified Pseudomonas putida strains expressing monooxygenases demonstrate potential for enzymatic synthesis, offering a sustainable alternative under development .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline-1,2-dicarboxylic acid.

    Reduction: Isoquinoline-1-carboxamide.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of isoquinoline derivatives, particularly isoquinoline-1-carboxamide derivatives. For instance, HSR1101, a derivative of IQCA, has shown significant inhibition of lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. The compound demonstrated IC50 values for pro-inflammatory mediators such as IL-6 and TNF-α ranging from 20 to 40 µM, indicating its potential as a therapeutic agent in neuroinflammatory conditions .

Analgesic and Antipyretic Activities
Research has also indicated that amidic derivatives of isoquinoline compounds exhibit analgesic and antipyretic activities. These derivatives have been evaluated for their effects on the central nervous system, showcasing their potential in pain management and fever reduction .

Organic Synthesis

Synthesis of Complex Molecules
IQCA serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives through functionalization processes. For example, it was involved in the synthesis of 4-cyano-3-ethoxy-1-hydroxy-5,6,7,8-tetrahydroisoquinoline, showcasing its utility in creating complex molecular structures .

Diastereoselective Synthesis
A recent study described a simple method for synthesizing (–)-6,7-dimethoxy-1,2,3,4-tetrahydrothis compound using IQCA as a precursor. This method emphasizes the compound's role in producing stereochemically defined products .

Material Science

Potential Applications in Polymer Chemistry
Isoquinoline derivatives have been explored for their potential use in polymers due to their unique structural properties. The ability to modify IQCA allows for the design of materials with specific characteristics suitable for various applications in coatings and composites.

Data Tables

The following table summarizes key findings related to this compound's applications:

Application Area Compound/Derivative Key Findings Reference
Anti-inflammatoryHSR1101IC50 values for IL-6: 20-40 µM
Analgesic/AntipyreticAmidic DerivativesEvaluated for CNS effects; potential pain relief
Organic SynthesisVarious DerivativesUsed to synthesize complex molecules
Diastereoselective Synthesis(–)-6,7-dimethoxy...Simple synthesis method described

Case Study 1: Neuroinflammation

In a study investigating the effects of HSR1101 on LPS-induced inflammation in BV2 microglial cells, researchers found that this compound significantly inhibited the production of pro-inflammatory cytokines and reduced cell migration. The study concluded that IQCA derivatives could be developed into therapeutic agents for neurodegenerative diseases characterized by inflammation .

Case Study 2: Pain Management

A series of isoquinoline derivatives were synthesized and tested for their analgesic properties. Among these compounds, certain amidic derivatives showed promising results in reducing pain responses in animal models. This highlights the potential of IQCA-related compounds in developing new analgesics .

Mechanism of Action

The mechanism of action of isoquinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to reduced inflammation and cell migration . These pathways are crucial in regulating cellular responses to stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Isomers

2.1 Isoquinoline-3-carboxylic Acid (IQC3)

IQC3, a positional isomer of IQC, differs in the substitution of the carboxylic acid group at the 3-position (Figure 1A vs. 1B, ). This minor structural variation leads to significant differences in physicochemical and biological behavior:

Property IQC IQC3 References
Antibiotic Activity Inhibition zone: 7 mm (Δ4 mutant) Inhibition zone: 2 mm (Δ4 mutant)
Synthetic Reactivity Decarboxylates via ylide intermediates No reported decarboxylation pathways
Coordination Chemistry Forms oxorhenium(V) complexes No reported metal complexes
Anticonvulsant Activity Active benzylamide derivatives Active benzylamide derivatives
  • Biological Activity: IQC exhibits stronger antibiotic activity against Bacillus subtilis mutants (Δ4 strain) compared to IQC3, with inhibition zones of 7 mm vs. 2 mm at 500 μg .
  • Chemical Reactivity : IQC undergoes decarboxylation to form reactive ylide intermediates, which can be trapped by aldehydes or diazo compounds. This reactivity is absent in IQC3, limiting its utility in synthetic applications .
  • Coordination Chemistry: IQC acts as a bidentate ligand in oxorhenium(V) complexes (e.g., [ReOCl(iqc)₂]·MeOH), enhancing catalytic activity in epoxidation reactions.
2.2 Quinoline Carboxylic Acids

Quinoline derivatives, such as quinoline-2-carboxylic acid and quinoline-3-carboxylic acid, share structural similarities with IQC but differ in the heterocyclic core (quinoline vs. isoquinoline). Key distinctions include:

Property IQC Quinoline-3-carboxylic Acid References
Antibiotic Activity Active against Δ4 mutants Not reported
Decarboxylation Ylide-mediated reactivity No analogous pathways
Synthetic Utility Used in multicomponent reactions Lower yields in Passerini reactions
  • Electronic Effects: The isoquinoline core in IQC creates a distinct electron distribution, influencing binding to biological targets (e.g., penicillin-binding proteins in bacteria) .
  • Reaction Yields: IQC participates in Passerini three-component reactions (P-3CR) with modest yields (15–71%), while quinoline-3-carboxylic acid derivatives show comparable or lower efficiency .

Comparison with Non-Isomeric Analogues

3.1 Tetrahydroisoquinoline-1-carboxylic Acid

Reduced derivatives, such as 1,2,3,4-tetrahydrothis compound, lack aromaticity, altering reactivity:

  • Synthesis : Prepared via catalytic hydrogenation of IQC .
  • Biological Role: Not reported for antibiotic activity but explored in photocyclization reactions for indolizinoindole synthesis .
3.2 Coumarin-3-carboxylic Acid

A non-heterocyclic analogue, coumarin-3-carboxylic acid, shares carboxylate functionality but lacks nitrogen atoms. It shows lower yields (15–30%) in multicomponent reactions compared to IQC .

Key Research Findings

  • Antibiotic Activity : IQC’s 1-carboxyl group enhances binding to bacterial targets, as evidenced by its selective inhibition of Δ4 mutants .
  • Decarboxylation Pathways : IQC’s unique ability to form ylide intermediates enables trapping by electrophiles (e.g., benzaldehyde), yielding products like 285a .

Biological Activity

Isoquinoline-1-carboxylic acid is a member of the isoquinoline alkaloid family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in the fields of anti-inflammatory, anticancer, and neuroprotective research. This article provides an overview of the biological activities associated with this compound, supported by relevant studies, data tables, and case studies.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds derived from the amino acids tyrosine or phenylalanine. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development. This compound specifically has been studied for its effects on various biological pathways, including inflammation and cancer progression.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. A study synthesized eleven novel isoquinoline-1-carboxamides (HSR1101–1111) and evaluated their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. The results indicated that certain derivatives exhibited potent inhibition of pro-inflammatory mediators such as IL-6 and nitric oxide (NO), with IC50 values ranging from 20 to 40 µM for the most effective compounds (HSR1101 and HSR1102) .

Table 1: Anti-inflammatory Activity of Isoquinoline-1-Carboxamides

CompoundIC50 (µM)IL-6 InhibitionNO InhibitionTNF-α Inhibition
HSR1101<30YesYesYes
HSR1102<30YesYesYes
HSR110340-80MildMildNo
HSR110540-80MildMildNo

Anticancer Properties

This compound has shown promise in cancer research, particularly in colorectal cancer models. A notable study investigated the effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on dimethylhydrazine-induced colorectal carcinoma in Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Results demonstrated a significant reduction in IL-6 levels and downregulation of JAK2/STAT3 signaling pathways associated with cancer progression .

Table 2: Anticancer Activity of Isoquinoline Derivatives

CompoundDose (mg/kg)IL-6 Reduction (%)JAK2/STAT3 Inhibition
M110SignificantYes
M125SignificantYes

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways. For instance, the anti-inflammatory effects are primarily mediated through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The anticancer properties are linked to the blockade of oncogenic signaling via the JAK2/STAT3 pathway, which is often activated in various cancers .

Case Study 1: Neuroprotection

A study focusing on neuroprotective effects demonstrated that isoquinoline derivatives could mitigate neuroinflammation and oxidative stress in neuronal cell cultures. The data showed that these compounds reduced levels of reactive oxygen species (ROS) and enhanced cell viability under inflammatory conditions induced by LPS.

Case Study 2: Antidiabetic Potential

Another investigation explored the potential antidiabetic effects of isoquinoline derivatives. It was found that certain compounds improved insulin sensitivity and reduced blood glucose levels in diabetic rat models, suggesting a role in metabolic regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: this compound is commonly synthesized via Reissert reactions followed by catalytic hydrogenation of the resulting isoquinoline derivative . Optimization involves adjusting catalysts (e.g., sodium borohydride vs. potassium permanganate for oxidative cleavage) and solvent systems. For example, potassium permanganate-sodium metaperiodate was critical for successful oxidative cleavage in tetrahydroisoquinoline derivatives, avoiding failures observed with ruthenium tetroxide . Reaction monitoring via TLC or HPLC and temperature control (e.g., methanol reflux) can improve yield reproducibility.

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity in cycloaddition reactions?

  • Methodological Answer: PMR (proton magnetic resonance) spectroscopy is essential for distinguishing regioisomers. For instance, in 1,3-dipolar cycloadditions with acetylenic dipolarophiles, PMR spectra of pyrrolo[2,1-a]isoquinoline derivatives (e.g., 7a vs. 8) reveal distinct splitting patterns due to aromatic proton environments . Complementary techniques like FT-IR (for functional groups) and MS (for molecular weight confirmation) should be combined with computational modeling (e.g., DFT calculations) to validate regiospecificity .

Q. What analytical methods are recommended for assessing the purity of this compound in multicomponent reactions?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is optimal for quantifying purity. For example, in α,β-unsaturated carbonyl depsipeptide synthesis, HPLC resolved this compound adducts (P1–P6) with yields between 15%–71% . Recrystallization in methanol or ethanol, followed by melting point analysis, can further confirm purity.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, PMR spectra of photocyclization products (e.g., indolizinophenanthrene 9a) may show unexpected shifts due to ring strain. Triangulate data using X-ray crystallography (for solid-state conformation) and variable-temperature NMR to detect equilibrium shifts . Theoretical calculations (e.g., Gaussian software) can model solvent effects and predict chemical shifts, aligning experimental and computational results .

Q. What mechanistic insights explain the regiospecificity of this compound in 1,3-dipolar cycloadditions?

  • Methodological Answer: Mesoionic oxazolium 5-oxides (munchnones) derived from tetrahydroisoquinoline-1-carboxylic acids act as 1,3-dipoles. Their electron-deficient nature directs acetylenic dipolarophiles (e.g., phenylacetylene) to attack at the C-2 position of the isoquinoline ring, forming pyrrolo[2,1-a]isoquinolines exclusively . Density functional theory (DFT) studies can map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends .

Q. How can this compound be functionalized for applications in fluorescence sensing, and what factors influence detection limits?

  • Methodological Answer: Introducing electron-withdrawing groups (e.g., this compound in anti-B18H22 derivatives) enhances intramolecular charge transfer (ICT), enabling Fe³⁺ detection via aggregation-induced emission enhancement (AIEE) . Optimize solvent polarity (e.g., THF/H₂O with 95% H₂O) to stabilize AIEE. Detection limits (e.g., 1.93 × 10⁻⁵ M for Fe³⁺) depend on probe concentration, ligand-metal stoichiometry, and quenching efficiency .

Q. What strategies mitigate challenges in synthesizing substituted this compound amides for pharmacological studies?

  • Methodological Answer: Low yields in amidation (e.g., anticonvulsant studies) are addressed via coupling agents like EDCI/HOBt or microwave-assisted synthesis. For example, substituted amides showed improved bioavailability when synthesized under inert atmospheres (N₂) to prevent oxidation . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors.

Q. Methodological and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

  • Methodological Answer: Follow reporting standards (e.g., Beilstein Journal guidelines):

  • Document reaction conditions (solvent, temperature, time) and characterization data (NMR shifts, HPLC retention times) in supplementary materials .
  • Use primary references for known compounds (e.g., Reissert reaction protocols ) and validate new compounds with ≥95% purity (HPLC) .

Q. What ethical frameworks apply when using this compound in biomedical research?

  • Methodological Answer: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Disclose cytotoxicity data (e.g., from MTT assays for derivatives ).
  • Obtain institutional review board (IRB) approval for in vivo studies, citing precedents like coumarin-carboxylic acid analogs .

Properties

IUPAC Name

isoquinoline-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XAAKCCMYRKZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID60197566
Record name Isoquinoline-1-carboxylic acid
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Molecular Weight

173.17 g/mol
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CAS No.

486-73-7
Record name 1-Isoquinolinecarboxylic acid
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Record name 1-Isoquinolinecarboxylic acid
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Synthesis routes and methods

Procedure details

A solution containing {6-(benzylamino-methyl)-3-[(isoquinoline-1-carbonyl)-amino]-2-oxo-2,3,4,7-tetrahydro-azepin-1-yl}-acetic acid methyl ester, 24, (82 mg, 0.14 mmol) in THF/H2O (4 mL of 3:1) is treated with excess LiOH and stirred for 2.5 hours at room temperature. The solution is acidified to pH 7 and concentrated in vacuo. The residue is purified by HPLC to afford the desired product which is used directly for the next step.
Name
{6-(benzylamino-methyl)-3-[(isoquinoline-1-carbonyl)-amino]-2-oxo-2,3,4,7-tetrahydro-azepin-1-yl}-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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